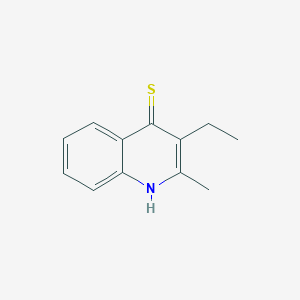

3-Ethyl-2-methylquinoline-4(1H)-thione

Description

3-Ethyl-2-methylquinoline-4(1H)-thione (CAS No. 4703-33-7) is a sulfur-containing quinoline derivative with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol. Its structure features a quinoline core substituted with an ethyl group at position 3, a methyl group at position 2, and a thione (C=S) group at position 4. This compound is of interest in medicinal chemistry due to the pharmacological activities commonly associated with quinoline derivatives, such as antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1H-quinoline-4-thione |

InChI |

InChI=1S/C12H13NS/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

AZZXNOGPKSDKLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C2C1=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylquinoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylquinoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated, nitrated, and acylated derivatives.

Scientific Research Applications

3-Ethyl-2-methylquinoline-4(1H)-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylquinoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

- Thione Group: Present in all analogs except quinoline, enabling hydrogen bonding and participation in redox reactions. The thione group in this compound may enhance binding to biological targets compared to non-sulfur analogs .

- Halogenation : Chlorine atoms in 6,7-dichloro analogs contribute to higher electronegativity and antibacterial potency but may reduce solubility .

Reactivity and Stability

- Thione Oxidation: The thione group in this compound can oxidize to sulfonic acids under strong oxidative conditions (e.g., H₂O₂/HCl), a reactivity shared with other thione-containing quinolines .

Biological Activity

3-Ethyl-2-methylquinoline-4(1H)-thione is a sulfur-containing heterocyclic compound belonging to the quinoline family. Quinoline derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of 204.29 g/mol. The structure features a quinoline ring with an ethyl and a methyl group at the 2 and 3 positions, respectively, and a thione functional group at the 4 position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values obtained from different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve cell cycle arrest and modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic.

Anti-inflammatory Activity

Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following data summarizes the effects observed:

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | TNF-alpha: 150; IL-6: 200 |

| Treatment | TNF-alpha: 75; IL-6: 100 |

These results indicate a significant reduction in inflammation markers, suggesting that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of quinoline-thiones, including this compound. One notable study involved modifying the thione group to enhance solubility and bioavailability, leading to improved efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.